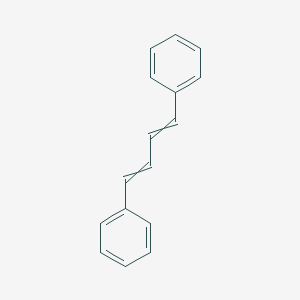

trans,trans-1,4-Diphenyl-1,3-butadiene

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

886-65-7 |

|---|---|

Fórmula molecular |

C16H14 |

Peso molecular |

206.28 g/mol |

Nombre IUPAC |

[(1Z,3E)-4-phenylbuta-1,3-dienyl]benzene |

InChI |

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7-,14-8+ |

Clave InChI |

JFLKFZNIIQFQBS-MFUUIURDSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C=C\C2=CC=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |

Otros números CAS |

886-65-7 |

Descripción física |

Cream odorless crystalline powder; [Alfa Aesar MSDS] |

Pictogramas |

Irritant |

Sinónimos |

Distyryl |

Presión de vapor |

0.000354 [mmHg] |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Reactivity

Contemporary Synthetic Approaches to trans,trans-1,4-Diphenyl-1,3-butadiene (B188828)

The synthesis of this compound can be achieved through various modern organic chemistry techniques, primarily focusing on the formation of carbon-carbon double bonds.

Wittig Reaction and Olefination Strategies

The Wittig reaction is a widely employed method for the synthesis of alkenes from aldehydes or ketones. unwisdom.org It involves the reaction of a phosphorus ylide with a carbonyl compound. In the context of this compound synthesis, this typically involves the reaction of benzyltriphenylphosphonium (B107652) chloride with cinnamaldehyde (B126680). unwisdom.orgresearchgate.net The process begins with the formation of the phosphonium (B103445) salt, benzyltriphenylphosphonium chloride, from the reaction of triphenylphosphine (B44618) and benzyl (B1604629) chloride. unwisdom.org A strong base, such as sodium ethoxide or sodium methoxide, is then used to deprotonate the phosphonium salt, forming the ylide. unwisdom.orgyoutube.com This ylide subsequently reacts with cinnamaldehyde to yield a mixture of cis,trans and trans,trans isomers of 1,4-diphenyl-1,3-butadiene, along with triphenylphosphine oxide as a byproduct. unwisdom.org The more stable trans,trans isomer is typically the major product and can be isolated and purified. unwisdom.org

Another prominent olefination strategy is the Horner-Wadsworth-Emmons (HWE) reaction, which is a modification of the Wittig reaction using a phosphonate (B1237965) carbanion. The HWE reaction is often favored for its ability to produce predominantly the (E)-alkene, which corresponds to the trans isomer. The synthesis of (E,E)-1,4-diphenyl-1,3-butadiene can be accomplished using this method.

Table 1: Comparison of Yields for Olefination Reactions

| Reaction | Reactants | Product | Reported Yield |

|---|---|---|---|

| Wittig Reaction | Benzyltriphenylphosphonium chloride, Cinnamaldehyde | This compound | 25.1% - 67% unwisdom.orgorgsyn.org |

| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate, Cinnamaldehyde | (E,E)-1,4-diphenyl-1,3-butadiene | Not explicitly quantified in the provided search results. |

Base-Catalyzed Condensation and Dehydration Protocols

Base-catalyzed condensation reactions provide an alternative route to the synthesis of conjugated systems like this compound. One such historical method involves the reaction of phenylacetic acid and cinnamaldehyde in the presence of lead oxide. orgsyn.org

A more general approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. longdom.org While typically used to synthesize α,β-unsaturated aromatic acids, variations of this reaction can be adapted for the synthesis of diarylpolyenes.

The aldol (B89426) condensation, another fundamental carbon-carbon bond-forming reaction, can also be considered. A crossed aldol condensation between benzaldehyde (B42025) and an appropriate four-carbon component, followed by dehydration, could theoretically yield 1,4-diphenyl-1,3-butadiene. For instance, a base-catalyzed reaction between benzaldehyde and 1-phenyl-2-butanone, followed by dehydration, would lead to the desired diene.

Mechanistic Investigations of Organic Reactions of this compound

The conjugated diene system in this compound makes it an interesting substrate for studying various organic reactions, particularly cycloadditions.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. This compound can act as the diene component in these reactions.

In the Diels-Alder reaction between this compound and a dienophile like maleic anhydride, the reaction proceeds with a high degree of stereospecificity, favoring the formation of the endo-adduct. rsc.org This preference is a common feature of Diels-Alder reactions and is attributed to secondary orbital interactions between the developing π-system of the diene and the substituents of the dienophile in the transition state. The endo-addition stereospecificity suggests a concerted mechanism, where the new sigma bonds are formed in a single step. rsc.org The observed stereochemistry rules out the involvement of a zwitterionic intermediate in the reaction pathway. rsc.org

The kinetics of the Diels-Alder reaction of this compound are influenced by both substituents on the aromatic rings and the solvent in which the reaction is carried out. Studies on the reaction with maleic anhydride have shown that the introduction of various substituents on the phenyl groups has a relatively small effect on the reaction rate. researchgate.netrsc.org This observation, along with the high stereospecificity, further supports a concerted or possibly a diradical mechanism over a stepwise mechanism involving a polar intermediate. researchgate.netrsc.org

Solvent effects on the reaction kinetics have also been investigated. The rate of the Diels-Alder reaction between this compound and maleic anhydride shows some dependence on the solvent used. researchgate.netrsc.org However, the observed changes in reaction rates across different aprotic solvents are not substantial, which again argues against a mechanism with a significant charge separation in the transition state. rsc.org The low activation enthalpies and large negative activation entropies are also consistent with a highly ordered, concerted transition state. researchgate.netrsc.org

Table 2: Second-order rate constants for the reaction of this compound with maleic anhydride in various solvents at 30°C

| Solvent | k₂ (L mol⁻¹ s⁻¹) |

|---|---|

| Toluene | Data not available in provided results |

| Anisole | Data not available in provided results |

| Chlorobenzene | Data not available in provided results |

| Bromobenzene | Data not available in provided results |

| Benzonitrile | Data not available in provided results |

| Nitrobenzene | Data not available in provided results |

| N,N-Dimethylformamide | Data not available in provided results |

| m-Xylene | Data not available in provided results |

Table 3: Activation Parameters for the reaction of this compound with maleic anhydride in m-xylene

| Parameter | Value |

|---|---|

| ΔH‡ (Activation Enthalpy) | Low value (specific number not in results) researchgate.netrsc.org |

| ΔS‡ (Activation Entropy) | Large negative value (specific number not in results) researchgate.netrsc.org |

Reactions with Reactive Species and Mimics

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a highly reactive dienophile. illinois.edu Due to its low-lying Lowest Unoccupied Molecular Orbital (LUMO), it is a powerful electrophile capable of participating in various reactions, including the Diels-Alder [4+2] cycloaddition. rsc.org

This compound, as a conjugated diene, is expected to react with singlet oxygen in a [4+2] cycloaddition. This reaction would yield a 3,6-diphenyl-1,2-dioxacyclohex-4-ene, a cyclic peroxide known as an endoperoxide. The reaction is typically achieved by photosensitization, where a dye sensitizer (B1316253) absorbs light and transfers energy to ground-state triplet oxygen to generate the singlet state. illinois.edu The resulting endoperoxide can be a stable product or serve as a precursor for further transformations.

While the general mechanism for singlet oxygen cycloadditions is well-established, specific kinetic and yield data for its reaction with this compound require dedicated study. The reaction is analogous to those with other conjugated dienes, which readily form endoperoxides. illinois.edu

4-Alkyl-1,2,4-triazoline-3,5-diones (RTADs) are among the most reactive dienophiles known and readily undergo Diels-Alder reactions with conjugated dienes. researchgate.netrsc.org The reaction of this compound with various 4-substituted-1,2,4-triazoline-3,5-diones, where the substituent (R) can be an alkyl or aryl group, has been studied kinetically. researchgate.net

These reactions proceed rapidly to form the corresponding Diels-Alder adducts. The high reactivity is attributed to the electronic properties of the triazolinedione, which makes it a potent dienophile. rsc.orgresearchgate.net Kinetic studies have been performed in solvents like benzene, dioxane, and ethyl acetate, with the results being more consistent with a frontier orbital model of reactivity rather than a simple linear free-energy approach. researchgate.net

Table 1: Kinetic Parameters for the Diels-Alder Reaction of Diphenylbutadiene with 4-Substituted-1,2,4-triazoline-3,5-diones

| Dienophile (Substituent R) | Solvent | k (L mol⁻¹ s⁻¹) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| Methyl | Benzene | Data not specified | Data not specified | Data not specified |

| Ethyl | Benzene | Data not specified | Data not specified | Data not specified |

| tert-Butyl | Benzene | Data not specified | Data not specified | Data not specified |

| Phenyl | Benzene | Data not specified | Data not specified | Data not specified |

Note: While studies have measured these parameters, specific values were not available in the abstracts reviewed. The table structure is provided for illustrative purposes based on the reported research. researchgate.net

Carbocyclization with Metal-Diene Reagents

This compound can be utilized in carbocyclization reactions through the formation of intermediate metal-diene reagents. Specifically, it reacts with highly reactive "Rieke" metal complexes of barium and strontium. These reactions produce organometallic reagents where the metal is complexed with the diphenylbutadiene diene system.

These metal-diene reagents are synthetically useful intermediates. They can subsequently react with various electrophiles, such as dichloroalkanes, in a carbocyclization process. This reaction sequence allows for the construction of new carbon-carbon bonds to form cyclic structures, demonstrating a key application of this compound in organometallic synthesis.

Photophysical Phenomena and Excited State Dynamics of Trans,trans 1,4 Diphenyl 1,3 Butadiene

Electronic Excited States Characterization

The behavior of tt-DPB after absorbing light is governed by the nature and ordering of its low-lying electronic excited states. These states, primarily the 1¹Bᵤ and 2¹Aᵍ states, dictate the pathways for energy dissipation, including fluorescence and isomerization.

Ordering and Energetics of the Lowest-Lying Singlet States (1¹Bᵤ and 2¹Aᵍ)

The photophysics of diphenylpolyenes like tt-DPB are largely controlled by the relative ordering of two key low-lying singlet excited states: the one-photon allowed 1¹Bᵤ (S₂) state and the one-photon forbidden, two-photon allowed 2¹Aᵍ (S₁) state. In tt-DPB, these states are known to be nearly degenerate, and their precise energy ordering is a subject of extensive research.

Early studies using two-photon excitation spectroscopy in an EPA (ether/isopentane (B150273)/ethanol) solvent glass at 77 K identified the system origin of the lowest-lying 1Aᵍ⁻ ππ state at 27,900 ± 20 cm⁻¹, which was 130 cm⁻¹ below the origin of the strongly allowed 1Bᵤ*⁺ state. researchgate.net This indicates that under these specific conditions, the 2¹Aᵍ state is the lowest energy singlet excited state (S₁). The vibronic analysis from these studies suggested significant bond order reversal in the 2¹Aᵍ state, localized within the polyene portion of the molecule. researchgate.net

| State | Energy Level (Relative to Ground State) | Conditions | Reference |

| 2¹Aᵍ (S₁) ** | 27,900 ± 20 cm⁻¹ | EPA solvent glass, 77 K | researchgate.net |

| 1¹Bᵤ (S₂) | ~28,030 cm⁻¹ | EPA solvent glass, 77 K | researchgate.net |

| 1¹Bᵤ (S₁) | S₁ | n-hexane, Room Temp. | nih.gov |

| 2¹Aᵍ (S₂) ** | S₁ + ~1000 cm⁻¹ | n-hexane, Room Temp. | nih.gov |

Solvent-Dependent Inversion of Excited State Order

The ordering of the 1¹Bᵤ and 2¹Aᵍ excited states in tt-DPB is not fixed but is highly dependent on the solvent environment. researchgate.netrsc.org This dependency arises from the different polarizabilities of the two states, which leads to differential stabilization by the solvent. The 1¹Bᵤ state is more polar and is therefore stabilized to a greater extent by polarizable solvents compared to the less polar 2¹Aᵍ state.

Research has shown that this solvent effect can lead to an inversion of the excited state order. nih.govresearchgate.net For instance, in a non-polar, low-polarizability solvent like perfluorohexane (B1679568) (PFH), the 2¹Aᵍ state is the lowest energy excited singlet state (S₁). nih.gov This ordering is accompanied by a short fluorescence lifetime (τf) and low fluorescence (Φf) and photoisomerization (Φtt→tc) quantum yields. nih.gov The proposed reason is that the system has access to competing relaxation pathways from the 2¹Aᵍ state back to the ground state (1¹Aᵍ) that are unproductive for photoisomerization. nih.gov

Conversely, in a more polarizable solvent like benzene, the 1¹Bᵤ state is stabilized and lowered in energy, becoming the S₁ state. nih.gov This lowering of the 1¹Bᵤ energy favors the photoisomerization pathway. nih.gov Studies using femtosecond transient absorption spectroscopy have observed double-exponential decay dynamics in solvents with a polarizability above a threshold of 0.22, with the two decay components attributed to the 1¹Bᵤ and 2¹Aᵍ states. researchgate.net This provides direct evidence of the close proximity and solvent-sensitive nature of these states.

Vibrational Structure and Vibronic Coupling in Excited Electronic States

The electronic absorption and fluorescence spectra of tt-DPB exhibit distinct vibrational structures, which provide insight into the molecular geometry changes upon excitation. The interaction between the electronic states and the molecular vibrations, known as vibronic coupling, is a crucial aspect of its photophysics. researchgate.netosti.gov

Detailed spectroscopic studies, including FT-IR linear dichroism (LD) measurements and density functional theory (DFT) calculations, have provided nearly complete assignments of the IR active fundamentals of tt-DPB. nih.gov These analyses are critical for understanding which vibrational modes are coupled to the electronic transitions.

Strong vibronic coupling between the 2¹Aᵍ and 1¹Bᵤ states is believed to be responsible for the remarkably short intrinsic lifetime of fluorescence from the 2¹Aᵍ state. researchgate.net This coupling provides a mechanism for intensity borrowing, where the formally forbidden 2¹Aᵍ ← 1¹Aᵍ transition gains intensity, and it facilitates radiationless decay pathways. One analysis identified a low-frequency (56 cm⁻¹) in-plane bending mode of the butadiene moiety as a potential promoting mode for inducing fluorescence from the 2¹Aᵍ state. researchgate.net

Role of Phenyl Torsional Motions in Excited-State Dynamics

Given the structure of tt-DPB with its two phenyl rings, torsional (twisting) motions of these rings around the single bonds connecting them to the butadiene bridge could potentially play a role in the excited-state deactivation pathway. However, experimental evidence suggests this is not a significant channel.

Femtosecond and picosecond transient absorption studies have indicated that phenyl torsional motion is not an important factor in the excited-state dynamics of tt-DPB. ruc.dk This contrasts with some other molecular systems where such rotations are a primary relaxation pathway. The deactivation of the excited state in tt-DPB is dominated by other processes, namely the torsional motion around the double bonds of the polyene chain that leads to photoisomerization.

Photoisomerization Mechanisms

Upon absorption of a photon, tt-DPB can undergo isomerization from the trans,trans configuration to its cis,trans (ct) and cis,cis (cc) isomers. This process is a key non-radiative decay channel, and its mechanism has been studied extensively.

One-Bond Twist (OBT) Pathways

The dominant mechanism for the photoisomerization of tt-DPB in solution is the One-Bond Twist (OBT) pathway. nih.gov This mechanism involves torsion around one of the C=C double bonds in the butadiene backbone. Following optical excitation to the S₁ state (1¹Bᵤ in many solvents), the molecule twists around a double bond towards a perpendicular configuration (P-state), which is a point of near-degeneracy with the ground state potential energy surface. nih.gov From this perpendicular intermediate, the molecule can relax back to the ground state as either the original trans,trans isomer or the new cis,trans isomer.

Theoretical simulations using on-the-fly trajectory surface hopping dynamics have confirmed the OBT as a primary reactive photoisomerization mechanism. rsc.org Experimental studies have measured the quantum yields for this process in various solvents. In hexane (B92381), gas-phase chromatography analysis revealed the OBT process, leading to the formation of the trans,cis isomer, to be the dominant photoisomerization pathway. nih.gov

The efficiency of the OBT pathway is highly sensitive to the solvent. For example, the isomerization time (τi) for the tt → ct reaction is 30 times faster in the polar solvent acetonitrile (B52724) (27 ps) than in the non-polar n-hexane (829 ps). nih.gov This dramatic acceleration reflects the highly polar character of the perpendicular intermediate state (P-state), which is significantly stabilized by polar solvents. nih.gov

| Solvent | Isomerization Pathway | Quantum Yield (Φ) | Isomerization Time (τi) | Reference |

| n-hexane | tt → ct | 0.1 | 829 ps | nih.gov |

| Acetonitrile | tt → ct | 0.4 | 27 ps | nih.gov |

| Hexane | tt → tc | 0.092 | - | nih.gov |

| Hexane | tt → cc | 0.020 | - | nih.gov |

| Benzene | tt → tc | > 0.092 | - | nih.gov |

| Perfluorohexane | tt → tc | < 0.092 | - | nih.gov |

It is important to note that while OBT is the primary pathway in solution, other mechanisms, such as a concerted two-bond "bicycle-pedal" (BP) twist, can become significant in more constrained environments like glassy media or the solid state. researchgate.netresearchgate.net However, in the solution phase, the one-bond twist remains the key reactive pathway for the photoisomerization of trans,trans-1,4-Diphenyl-1,3-butadiene (B188828).

Bicycle Pedal (BP) Mechanisms

The Bicycle Pedal (BP) mechanism is a significant pathway in the photoisomerization of 1,4-diphenyl-1,3-butadiene, particularly in constrained environments. This mechanism involves a concerted, volume-conserving rotation around two parallel carbon-carbon bonds, resembling the motion of bicycle pedals.

Theoretical simulations have identified the BP mechanism as one of the key reactive pathways for the photoisomerization of trans,trans-DPB (tt-DPB). rsc.org This process contributes to the formation of both cis,trans-DPB (ct-DPB) and cis,cis-DPB (cc-DPB). rsc.org In solution, particularly in hexane, the BP process is a minor but significant pathway, accompanying the more dominant one-bond-twist mechanism. It is estimated to account for nearly 20% of the total photoisomerization of tt-DPB. nih.gov

The importance of the BP mechanism becomes paramount in the solid state. Direct irradiation of crystalline cc-DPB results in high conversions (up to 90%) to tt-DPB, a transformation that proceeds exclusively through the BP mechanism. nih.govacs.orgnih.gov In the crystal lattice, the steric constraints imposed by the surrounding molecules suppress other isomerization pathways like the one-bond flip and hula-twist. nih.govacs.org The packing of the molecules in the crystal locks the phenyl rings in place, creating a passageway that specifically allows for the rotation of the central diene unit in the volume-conserving BP manner. nih.govacs.org This is in stark contrast to the gas phase, where the BP rotation is not a stable pathway. nih.govacs.org Similarly, in soft, glassy media at low temperatures (77 K), cc-DPB undergoes significant two-bond photoisomerization via the BP mechanism, a pathway not observed in fluid solutions or hard glassy media where one-bond isomerization is the sole process. nih.govresearchgate.net

One-Bond Flip (OBF) and Hula-Twist (HT) Processes

The photoisomerization of DPB in fluid media is predominantly governed by the One-Bond Flip (OBF) or One-Bond-Twist (OBT) mechanism. nih.govresearchgate.net This process involves rotation around a single carbon-carbon double bond. For tt-DPB in solvents like hexane, the formation of ct-DPB is the main photoisomerization event, proceeding via this OBF pathway. nih.gov Theoretical simulations confirm the OBT as a primary reactive mechanism alongside the bicycle pedal motion. rsc.org

However, the efficiency and prevalence of the OBF mechanism are highly dependent on the medium. In environments that restrict large-amplitude molecular motions, such as rigid glassy matrices or crystalline states, the OBF pathway is significantly hindered or completely suppressed. nih.govacs.orgresearchgate.net For instance, studies on cc-DPB show a clear switch from the OBF mechanism in solution to the two-bond BP mechanism in the solid state or isopentane glass at 77 K. researchgate.net

The Hula-Twist (HT) mechanism, which involves simultaneous twisting of one double bond and one adjacent single bond, has been proposed as a volume-conserving isomerization pathway for polyenes in highly constrained environments, such as protein binding cavities. nih.gov While the BP mechanism is the confirmed pathway for DPB in the solid state, the HT mechanism represents another theoretical possibility for isomerization in restrictive media. However, for crystalline cc-DPB, quantum mechanics/molecular mechanics investigations have revealed that the crystal cavity actively suppresses both the OBF and HT mechanisms, leaving the BP pathway as the only viable route. nih.govacs.org

Concerted versus Stepwise Isomerization Pathways

The nature of the isomerization process in DPB, whether it occurs in a single, concerted step or through a sequence of discrete intermediates (stepwise), is a subject of considerable discussion and appears to be medium-dependent.

In the solid state, the transformation of cc-DPB to tt-DPB is described as a concerted two-bond isomerization via the Bicycle Pedal (BP) mechanism. nih.govacs.orgnih.gov This implies a single transition state connecting the reactant and product on the excited-state potential energy surface. The reaction is considered a crystal-to-crystal transformation where the formation of the cis,trans intermediate, which is the primary product in solution, is entirely suppressed. nih.gov

Conversely, studies in polar solvents like ethanol (B145695) suggest that even the BP mechanism may have a stepwise character. Evidence points to the formation of a common zwitterionic trans-phenallyl cation/benzyl (B1604629) anion intermediate that leads to photoisomerization. nih.gov The formation of ether photoadducts from cc-DPB in ethanol tracks the inefficient formation of tt-DPB, indicating that the minor BP component in this medium proceeds stepwise through this same polar intermediate. nih.govresearchgate.net

Therefore, while the BP mechanism in the highly constrained crystalline phase is best described as a concerted process, the pathway in solution, for both one-bond and two-bond isomerization events, likely involves stepwise progression through polar or zwitterionic intermediates. nih.gov

Dynamics via Conical Intersections

The ultrafast and efficient non-radiative decay that drives the photoisomerization of DPB is mediated by conical intersections (CIs). These are points of degeneracy between electronic potential energy surfaces, specifically between the first excited state (S₁) and the ground state (S₀), which act as funnels for rapid internal conversion.

Trajectory surface hopping simulations of tt-DPB photoisomerization show that the reaction proceeds from the S₁ state back to the S₀ state through two distinct conical intersections. rsc.org These CIs are the gateways that channel the excited molecules toward the different isomeric products. rsc.org

The structure of the molecule at the CI is often highly twisted and can possess significant charge-transfer or zwitterionic character. Experimental studies in ethanol support this, suggesting that photoisomerization proceeds through a common zwitterionic trans-phenallyl cation/benzyl anion intermediate that is formed en route to a conical intersection. nih.gov The trapping of this intermediate by the alcohol solvent provides strong evidence for its existence. nih.govresearchgate.net

Transient absorption spectroscopy studies further illuminate the role of these critical points. The isomerization of tt-DPB is shown to proceed through a highly polar perpendicular intermediate state (P), which is a key region on the potential energy surface near the conical intersection. nih.gov The dramatic 30-fold acceleration of the isomerization rate in polar acetonitrile compared to nonpolar n-hexane is a clear indicator of the polar nature of this intermediate state, which is stabilized by the solvent, thereby lowering the barrier to reach the CI. nih.gov

Quantum Yields and Photoreaction Efficiencies

The efficiency of the photophysical and photochemical processes of this compound is quantified by its quantum yields and excited-state lifetimes. These values are highly sensitive to the solvent environment, reflecting the complex interplay of competing decay pathways.

Quantification of Photoisomerization Quantum Yields (e.g., φ(tt→tc), φ(tt→cc))

The quantum yield of photoisomerization (φ) measures the efficiency of the conversion of one isomer to another upon absorption of a photon. For tt-DPB, two primary isomerization products are the cis,trans (tc) and cis,cis (cc) isomers.

In solution, the one-bond isomerization to ct-DPB is the dominant process, but a significant two-bond isomerization to cc-DPB also occurs. nih.gov This contrasts with simpler olefins like stilbene. A key finding is that the sum of fluorescence and photoisomerization quantum yields does not account for all excited-state decay, indicating the presence of competing non-radiative, non-reactive decay pathways. nih.govrsc.org

The solvent has a profound effect on these efficiencies. In nonpolar n-hexane, the quantum yield for tt → ct isomerization (Ytt,ct) is 0.1. nih.gov This value increases dramatically to 0.4 in the polar solvent acetonitrile, highlighting the role of a polar intermediate in the isomerization pathway. nih.gov Early gas-phase chromatography analysis in hexane provided values of φ(tt→tc) = 0.092 and φ(tt→cc) = 0.020. nih.gov Theoretical simulations are in good agreement with these experimental findings, predicting quantum yields of 0.09 for tt → tc and 0.045 for tt → cc isomerization. rsc.org

Table 1: Photoisomerization Quantum Yields (φ) of trans,trans-DPB

| Solvent | φ(tt→tc) | φ(tt→cc) | Source |

|---|---|---|---|

| n-Hexane | 0.1 | - | nih.gov |

| n-Hexane | 0.092 | 0.020 | nih.gov |

| Acetonitrile | 0.4 | - | nih.gov |

| Simulation | 0.09 | 0.045 | rsc.org |

Influence of Solvent Polarity and Medium Friction on Isomerization Rates

The rate of cis-trans photoisomerization of tt-DPB is significantly influenced by the properties of the solvent in which the reaction occurs. Studies have shown that both solvent polarity and medium friction play crucial roles in the dynamics of the excited state.

Research into the photoisomerization of tt-DPB in a range of non-polar solvents, including benzene, cyclohexane (B81311), methylcyclohexane (B89554), hexane, and perfluorohexane, has confirmed low quantum yields for the trans,trans to cis,trans (tt → tc) isomerization. nih.gov Contrary to what might be expected, a reduction in medium friction, as seen when moving from hexane to the less viscous perfluorohexane, is accompanied by a decrease, not an increase, in the isomerization quantum yield (φtt→tc). nih.gov This suggests that simple friction-based models are insufficient to explain the isomerization dynamics.

While extensive data on highly polar solvents is complex, the general principle observed in other systems is that the rate of isomerization via a rotational mechanism increases with solvent polarity. wordpress.com This is because such mechanisms often proceed through polar or zwitterionic transition states that are stabilized by polar solvent molecules. wordpress.comnih.gov

Table 1: Photoisomerization Quantum Yields of tt-DPB in Various Non-Polar Solvents This table presents the quantum yields (φ) for the one-bond (tt* → tc) and two-bond (tt → cc) photoisomerization of this compound in different solvents, as determined by gas chromatography analysis.*

| Solvent | Isomerization Pathway | Quantum Yield (φ) | Source |

| Hexane | tt → tc | 0.092 | nih.gov |

| Hexane | tt → cc | 0.020 | nih.gov |

| Benzene | tt → tc | Highest | nih.gov |

| Perfluorohexane | tt → tc | Smallest | nih.gov |

Photoinduced Reactions Beyond Isomerization

Photoaddition Reactions (e.g., Ether Formation in Alcoholic Solvents)

In addition to isomerization, tt-DPB can undergo photoaddition reactions, particularly in protic solvents like alcohols. When tt-DPB is irradiated in ethanol, the solvent molecule can add across the diene system, resulting in the formation of an ether. nih.gov

This photoaddition process is significantly less efficient than photoisomerization. nih.gov For instance, starting from tt-DPB in ethanol, the quantum yield for isomerization to the cis,trans isomer is about 72 times greater than the quantum yield for ether formation. nih.gov Despite the lower efficiency, the reaction is notable because it demonstrates a pathway where the excited molecule is trapped by the solvent. Ether formation occurs with similar efficiency from both the trans,trans and cis,trans isomers, suggesting they proceed through a common intermediate. nih.gov

Table 3: Quantum Yields (φ) of Competing Photoreactions of DPB Isomers in Ethanol This table compares the efficiency of photoisomerization versus photoaddition (ether formation) for different isomers of 1,4-diphenyl-1,3-butadiene in ethanol.

| Starting Isomer | Reaction Pathway | Quantum Yield (φ) | Relative Efficiency | Source |

| trans,trans-DPB | Isomerization to ct-DPB | High | ~72x more efficient than addition | nih.gov |

| trans,trans-DPB | Ether Formation | Low | - | nih.gov |

| cis,trans-DPB | Isomerization to tt-DPB | High | ~72x more efficient than addition | nih.gov |

| cis,trans-DPB | Ether Formation | Low | - | nih.gov |

Trapping of Zwitterionic Intermediates

The formation of ethers in alcoholic solvents is explained by the trapping of a zwitterionic intermediate. nih.gov The mechanism involves the addition of the alcohol to a highly polar, zwitterionic species that is formed on the excited-state potential energy surface. nih.gov This intermediate is described as having a trans-phenallyl cation and a benzyl anion character. nih.gov

This same zwitterionic intermediate is also a key step on the pathway to photoisomerization, lying near a conical intersection where the molecule can efficiently return to the ground state as either the cis or trans isomer. nih.gov However, in the presence of a nucleophilic solvent like ethanol, the solvent can attack the cationic center of the zwitterion before it relaxes back to the ground state. This nucleophilic attack "traps" the intermediate, leading to the formation of the stable ether adduct and preventing isomerization. This provides direct chemical evidence for the existence of such polar intermediates in the photochemistry of tt-DPB. nih.gov

Advanced Spectroscopic Investigations of Trans,trans 1,4 Diphenyl 1,3 Butadiene

Steady-State and Time-Resolved Absorption Spectroscopy

UV-Visible Absorption Spectra Analysis

The electronic absorption spectrum of trans,trans-1,4-diphenyl-1,3-butadiene (B188828) is characterized by a strong absorption band in the ultraviolet region, arising from a π-π* transition. This transition corresponds to the excitation from the ground electronic state (S₀ or 1¹Ag) to the first strongly allowed excited singlet state (S₂ or 1¹Bᵤ). aip.orgresearchgate.net In non-polar solvents like hexane (B92381) and cyclohexane (B81311), the absorption maximum (λmax) is typically observed around 330 nm. photochemcad.comomlc.org The spectrum often displays vibrational fine structure, which is a hallmark of a rigid molecular framework.

Studies using Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy on tt-DPB aligned in stretched polyethylene (B3416737) have covered a wide spectral range from 25,000 to 58,000 cm⁻¹ (400 to 172 nm), providing detailed information on the polarization directions of the observed electronic transitions. ruc.dkau.dkruc.dk The main intense absorption band is strongly polarized along the long axis of the molecule, consistent with its assignment as the 1¹Ag → 1¹Bᵤ transition. ruc.dkresearchgate.net Another electronic state, the two-photon allowed 2¹Ag state, is often close in energy to the 1¹Bᵤ state, and its location can be influenced by the solvent environment. aip.orgnii.ac.jp Two-photon excitation spectroscopy in an EPA solvent glass at 77 K located the origin of the lowest-lying 1Ag⁻ ππ state at 27,900 ± 20 cm⁻¹, which is 130 cm⁻¹ below the origin of the strongly allowed 1Bᵤ*⁺ state. researchgate.net

Table 1: UV-Visible Absorption Data for this compound

| Solvent | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| Hexane | 330 | 33,000 | photochemcad.com |

| Cyclohexane | Not specified | Not specified | nii.ac.jp |

Broadband Transient Absorption Spectroscopy for Excited State Evolution

Broadband transient absorption (TA) spectroscopy has been a powerful tool for elucidating the complex photoisomerization dynamics of tt-DPB. Following photoexcitation to the S₁ (1¹Bᵤ) state, the molecule undergoes torsional motion around a butadiene double bond. aip.orgnih.gov This leads to the formation of a perpendicular intermediate configuration, often labeled as the P-state, which is a key step in the isomerization process from trans,trans to cis,trans (ct-DPB). aip.orgnih.gov

For tt-DPB in n-hexane, two-photon-excited TA spectra have indicated that the 2Ag state is located approximately 1000 cm⁻¹ above the one-photon allowed 1Bᵤ (S₁) state. aip.orgnih.gov The evolution from the initially excited S₁ state to the perpendicular P-state occurs on an ultrafast timescale. nih.gov In the case of the cis,cis isomer, an excited-state absorption band for the P-state is observed at 390 nm, developing with a time constant of 0.15 ps for the S₁ → P half-torsion. aip.orgnih.gov This is followed by a P → S₀ half-torsion and decay, with time constants of 5 ps in n-hexane and 1.6 ps in acetonitrile (B52724). nih.gov

The solvent polarity has a dramatic effect on the isomerization dynamics and quantum yield. nih.gov In n-hexane, the isomerization from tt-DPB to ct-DPB has a relatively low yield of 0.1 and a long time constant of 829 ps. nih.gov In contrast, in the more polar solvent acetonitrile, the yield increases to 0.4, and the process is accelerated significantly, with a time constant of just 27 ps. nih.gov This 30-fold acceleration is attributed to the highly polar character of the perpendicular intermediate state (P), which is stabilized by the polar solvent. nih.gov

Fluorescence Spectroscopy

Fluorescence Excitation Spectra and Rotational Resolution in Jet-Cooled Conditions

High-resolution spectroscopic studies of tt-DPB under jet-cooled conditions have provided invaluable insights into its molecular structure in both the ground (S₀) and first excited (S₁) electronic states. By cooling the molecule in a supersonic jet, the rotational and vibrational temperatures are significantly lowered, reducing spectral congestion and allowing for the resolution of individual rotational lines within a vibronic band.

A rotationally resolved fluorescence excitation spectrum of the origin band (Band 1) of the S₁ ← S₀ transition has been successfully measured. nih.govresearchgate.net The analysis of this high-resolution spectrum has yielded precise rotational constants for both the ground and excited vibronic levels. nih.gov Crucially, the results demonstrate that the molecule does not exhibit significant distortion from a C₂h (planar) geometry in either the ground state or the lower vibrational levels of the S₁ excited state. nih.govresearchgate.net Furthermore, the orientation of the optical transition moment was determined from this analysis, confirming its alignment with the long axis of the molecule as expected for a ¹Bᵤ ← ¹Ag transition. nih.gov

Time-Resolved Fluorescence Dynamics and Decay Components

The fluorescence of tt-DPB originates from the decay of the first excited singlet state (S₁) back to the ground state (S₀). The dynamics of this process are sensitive to the solvent environment, particularly the solvent's polarizability. nii.ac.jp The fluorescence quantum yield (Φf) in cyclohexane has been reported to be 0.42. photochemcad.comomlc.org

The decay of the excited state is not solely governed by fluorescence and photoisomerization. nih.gov Studies have shown that in several solvents, the sum of the fluorescence and photoisomerization quantum yields does not equal one, suggesting the presence of other non-radiative decay pathways. nih.gov The interplay between the nearly degenerate 1¹Bᵤ and 2¹Ag excited states is central to understanding these dynamics. In low-polarizability solvents like perfluorohexane (B1679568) and pentane, tt-DPB excited to the 1¹Bᵤ state exhibits emission characteristic of the 1¹Bᵤ → 1¹Ag fluorescence. nii.ac.jp However, depending on the solvent, the energy ordering of these two states can be reversed, which significantly impacts the decay pathways. nii.ac.jp When the 2¹Ag state is populated via two-photon absorption, the molecule still exhibits fluorescence from the 1¹Bᵤ state, indicating an efficient internal conversion from the 2¹Ag to the 1¹Bᵤ state before emission occurs. nii.ac.jp

Table 2: Fluorescence Properties of this compound

| Solvent | Excitation Wavelength (nm) | Quantum Yield (Φf) | Decay Time (τi) (ps) | Reference |

|---|---|---|---|---|

| Cyclohexane | 320 | 0.42 | - | omlc.org |

| n-Hexane | - | - | 829 (isomerization) | nih.gov |

Linear Dichroism Fluorescence Spectroscopy

While direct linear dichroism fluorescence studies were not found, extensive research using Synchrotron Radiation Linear Dichroism (SRLD) on the UV absorbance of tt-DPB provides critical information about the transition moments, which are fundamental to understanding polarized fluorescence. ruc.dkau.dkruc.dk These studies involve measuring the differential absorption of linearly polarized light by molecules oriented in a stretched polyethylene matrix. ruc.dkresearchgate.net

The SRLD spectra of tt-DPB have been investigated over a broad energy range (172–400 nm). ruc.dkau.dk The polarization data derived from these measurements allow for the determination of the transition moment directions for the observed spectral bands. ruc.dkresearchgate.net The results confirm that the intense, lowest-energy absorption band, corresponding to the S₀ → S₁ (1¹Ag → 1¹Bᵤ) transition, is polarized along the long axis of the molecule. researchgate.netruc.dk This is consistent with theoretical calculations and provides a basis for understanding the polarization of fluorescence emission, which, according to the Kasha-Vavilov rule, typically occurs from the lowest vibrational level of the S₁ state and would therefore be expected to share the same transition moment polarization.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and symmetry of this compound (DPB). By probing the vibrational energy levels of the molecule in its ground and excited states, these techniques elucidate the nature of its potential energy surfaces.

Infrared (IR) spectroscopy of DPB has been effectively combined with linear dichroism (LD) to achieve detailed assignments of its vibrational modes. aip.org In a comprehensive study, Fourier-transform infrared (FT-IR) spectra were recorded for DPB in liquid solutions and as oriented samples in stretched polyethylene. aip.orgresearchgate.net The LD measurements, which probe the differential absorption of light polarized parallel and perpendicular to an alignment axis, enabled the experimental determination of molecular transition moment directions. aip.org This provided the basis for assigning the vibrational symmetries for more than 40 observed vibrational transitions. aip.org

These experimental findings have been compared with quantum chemical calculations, specifically using density functional theory (DFT) at the B3LYP/cc-pVTZ level. aip.org The calculations showed excellent agreement with the experimental data, accurately reproducing the observed IR wavenumbers, relative intensities, and polarization directions. aip.org This synergy between experimental LD-IR data and theoretical calculations has led to a nearly complete and reliable assignment of the IR-active fundamental vibrations of DPB, resolving ambiguities and leading to the reassignment of several transitions. aip.org

Table 1: Selected IR Vibrational Assignments for this compound An interactive version of this data table is available.

| Wavenumber (cm⁻¹) | Symmetry (C₂h) | Assignment Description |

|---|---|---|

| ~1597 | Bᵤ | Phenyl C-C stretch |

| ~1493 | Bᵤ | Phenyl C-C stretch |

| ~1448 | Bᵤ | Phenyl C-C stretch |

| ~998 | Aᵤ | trans C-H out-of-plane wag |

| ~750 | Bᵤ | C-H out-of-plane bend |

| ~690 | Bᵤ | Phenyl ring out-of-plane bend |

Data sourced from studies utilizing FT-IR spectroscopy and DFT calculations. aip.org

Raman spectroscopy has been a powerful tool for investigating the vibrational structure of DPB in various electronic states. Preresonance Raman studies, where the excitation wavelength approaches but is not coincident with an electronic absorption band, show that the ground-state spectrum is largely similar to non-resonant spectra. researchgate.net

Resonance Raman spectroscopy (RRS), however, provides insight into the structure of electronically excited states. researchgate.net Using a pump-probe technique, the RRS of the short-lived T₁ triplet state of DPB has been captured. researchgate.net A significant finding from these transient spectra is the downward shift of the butadiene C=C double-bond stretching mode by 43 cm⁻¹, moving to 1582 cm⁻¹ in the triplet state compared to its ground-state position. researchgate.net This indicates a weakening of the double bond character in the polyene chain upon excitation to the triplet state. In contrast, the C-C single-bond stretching mode remains largely unchanged. researchgate.net

Femtosecond Stimulated Raman Spectroscopy (FSRS) has emerged as a state-of-the-art technique for tracking ultrafast structural dynamics with high temporal and spectral resolution. aip.orgdigitellinc.com FSRS studies on DPB have provided unprecedented detail on its excited-state dynamics. aip.orgaip.org In these experiments, an actinic pump pulse excites the molecule to the S₁ state, and a subsequent pair of Raman pump and probe pulses generate the stimulated Raman spectrum. researchgate.net

A key feature of FSRS is the appearance of both positive and negative Raman bands. aip.orgresearchgate.net The sign of the signal provides crucial information: negative bands typically indicate vibrational coherences in populated excited states like S₁ or a higher state Sₙ, while positive bands can reveal coherences in the ground state (S₀) or in an excited state Sₙ via a higher resonance. aip.orgresearchgate.net By tuning the Raman pump wavelength into resonance with excited-state absorptions (e.g., S₁ → Sₙ), researchers can selectively enhance and observe the vibrational modes of specific excited states. aip.org For DPB, this technique has revealed S₁ and Sₙ bands and shown that as the Raman pump approaches a higher Sₙ → Sₘ resonance, some bands switch from negative to positive, signaling the creation of new coherences in the Sₙ state. aip.orgresearchgate.net

Table 2: Key Raman Shifts (cm⁻¹) for this compound in Ground (S₀) and Triplet (T₁) States An interactive version of this data table is available.

| Vibrational Mode | S₀ State (cm⁻¹) | T₁ State (cm⁻¹) | Change (Δcm⁻¹) |

|---|---|---|---|

| Butadiene C=C Stretch | ~1625 | 1582 | -43 |

| Butadiene C-C Stretch | ~1290 | ~1290 | ~0 |

| Phenyl C-C Stretch | ~1595 | - | - |

Data from Resonance Raman spectroscopy studies. researchgate.net

Vibronic analysis examines the coupling between electronic transitions and molecular vibrations. The intensity pattern of the vibrational fine structure in an electronic spectrum is governed by the Franck-Condon principle. expchem3.comfu-berlin.de This principle states that electronic transitions are rapid ("vertical") compared to the much slower motion of atomic nuclei. expchem3.com Consequently, the probability of a transition from one vibrational level in the initial electronic state to a vibrational level in the final electronic state is proportional to the square of the overlap integral between their respective vibrational wavefunctions. expchem3.com

For DPB, the Franck-Condon intensity distribution has been analyzed in the context of its two-photon absorption spectrum. researchgate.net The analysis of the vibronic structure indicates a significant reversal of bond order in the polyene chain upon excitation to the lowest-lying 1Ag*⁻ excited state. researchgate.net This implies that bonds with double-bond character in the ground state take on more single-bond character in the excited state, and vice-versa. This structural change in the excited state is a key aspect of its photochemistry. The analysis of both absorption spectra and preresonance Raman excitation profiles can be used to calculate the geometry of the excited state by fitting the observed Franck-Condon envelope. researchgate.net

Two-Photon Excitation Spectroscopy

Two-photon excitation (TPE) spectroscopy is a nonlinear optical technique where a molecule simultaneously absorbs two photons to reach an excited state that would be accessed by a single photon of twice the energy. The selection rules for TPE are different from one-photon absorption, making it possible to probe electronic states that are forbidden in conventional UV-Vis spectroscopy. For centrosymmetric molecules like DPB (which has C₂h symmetry), one-photon transitions from the Ag ground state are allowed to Bᵤ states, while two-photon transitions are allowed to Ag states.

This technique has been crucial in resolving a long-standing debate about the ordering of the lowest excited states in DPB and other diphenylpolyenes. A two-photon excitation spectrum of trans,trans-DPB recorded in a solvent glass at 77 K revealed the system origin of the lowest-lying ππ* excited state, the 1Ag*⁻ state, at 27,900 ± 20 cm⁻¹. researchgate.net This places the "dark" 1Ag⁻ state about 130 cm⁻¹ below the origin of the strongly one-photon allowed 1Bᵤ⁺ state. researchgate.net Further two-photon-excited transient absorption studies confirmed that the 2Ag state is located approximately 1000 cm⁻¹ above the 1Bᵤ (S₁) state in n-hexane, though state ordering can be solvent-dependent. nih.gov

The vibronic analysis of the TPE spectrum shows intensity patterns consistent with significant bond order reversal in the polyene portion of the molecule upon excitation to the 1Ag*⁻ state, a finding corroborated by the Franck-Condon analysis. researchgate.net

Anion Photodetachment Photoelectron Spectroscopy

Anion photodetachment photoelectron spectroscopy (PES) is a high-vacuum technique used to probe the electronic structure of neutral molecules by studying their corresponding anions. researchgate.net In this method, a mass-selected beam of anions (e.g., DPB⁻) is irradiated with a fixed-frequency laser. The laser detaches an electron, and the kinetic energy of the ejected photoelectrons is measured. researchgate.net The electron binding energy is determined by subtracting the measured kinetic energy from the photon energy. This provides direct experimental values for the electron affinity (EA) of the neutral molecule and the energies of its low-lying electronic states. acs.orgnih.gov

This technique is particularly valuable for studying transient species and excited states that are difficult to probe directly. nih.gov For the series of α,ω-diphenylpolyenes, which includes DPB, anion photodetachment PES has been used to investigate the energies of the lowest triplet states (T₁ and T₂). By analyzing the photoelectron spectra, researchers can obtain precise measurements of the adiabatic electron affinity and the T₁-S₀ and T₂-S₀ energy gaps for the neutral molecule. These experimental results provide critical benchmarks for calibrating and validating excited-state quantum chemical calculations. acs.org

Theoretical and Computational Chemistry Studies of Trans,trans 1,4 Diphenyl 1,3 Butadiene

Molecular Dynamics Simulations

While static quantum chemistry calculations describe the properties of stationary points on the PES, molecular dynamics simulations model the time-evolution of the system, providing a direct view of the chemical processes as they occur.

To simulate photochemical reactions, it is necessary to account for transitions between different electronic states. "On-the-fly" trajectory surface hopping dynamics is a powerful technique for this purpose. rsc.orgrsc.org In this approach, the nuclear motion is propagated classically on a single potential energy surface, while the electronic structure and energies are calculated quantum mechanically at each step. rsc.org A stochastic algorithm allows the trajectory to "hop" between different electronic states, typically in regions of strong non-adiabatic coupling, such as near conical intersections. rsc.org

For tt-DPB, simulations have been performed using an on-the-fly global-switching trajectory surface hopping algorithm combined with the SA2-CAS(4,4)/6-31G method. rsc.orgrsc.org This approach allows for the simulation of non-adiabatic transitions between the S₁, S₂, and S₀ states, which are critical for the photoisomerization process. rsc.org The velocity-Verlet method is commonly used to integrate the classical equations of motion for the nuclei. rsc.org

Molecular dynamics simulations have provided unprecedented detail into the photoisomerization mechanisms of tt-DPB. rsc.orgrsc.org Starting from the Franck-Condon region after photoexcitation, trajectories are propagated to trace the pathways leading to the various isomers. Simulations have successfully modeled the reaction from tt-DPB to both cis,trans-DPB and cis,cis-DPB. rsc.org

These simulations have revealed two primary reactive mechanisms:

One-Bond Twist (OBT): Torsion around one of the C=C double bonds. rsc.org

Bicycle Pedal (BP): A concerted rotation around one C=C double bond and the central C-C single bond. rsc.org

Additionally, two non-reactive mechanisms that return the molecule to the trans,trans configuration were identified: single bond torsion (SBT) and reverse torsion (RT). rsc.org A large-scale simulation involving 600 trajectories showed that 300 of them actively contribute to the isomerization reaction, which proceeds through conical intersections between the S₁ excited state and the S₀ ground state. rsc.orgrsc.org

| Parameter | Simulated Value | Experimental Value |

|---|---|---|

| Quantum Yield (→ cis,trans-DPB) | 0.09 | 0.07–0.25 |

| Quantum Yield (→ cis,cis-DPB) | 0.045 | 0.02 |

| S₁ Excited State Lifetime | 702 fs | N/A in source |

The simulated quantum yields show good agreement with experimental findings, validating the computational model. rsc.org The simulations estimate the lifetime of the first excited state to be approximately 702 fs, after which the molecule decays back to the ground state, yielding either the starting material or one of the isomerized products. rsc.org These theoretical studies provide a molecular-level picture of the complex events that underlie the photochemistry of trans,trans-1,4-diphenyl-1,3-butadiene (B188828). rsc.org

Conical Intersection Dynamics Simulation

The photoisomerization of this compound (DPB) is a process governed by the intricate interplay of electronic and nuclear motion, which can be effectively modeled through dynamics simulations centered on conical intersections. Conical intersections are points or seams of degeneracy between electronic potential energy surfaces that facilitate highly efficient, non-radiative decay from an excited state back to the ground state. ucm.esresearchgate.net For conjugated polyenes like DPB, these intersections are critical for understanding the mechanisms of photoisomerization. ucm.es

Detailed simulations of the photoisomerization dynamics of trans,trans-DPB have been performed using the SA2-CAS(4,4)/6-31G ab initio method combined with an on-the-fly trajectory surface hopping algorithm. rsc.org In one such study, 600 total trajectories were sampled, with 300 of them actively contributing to the isomerization reaction by passing through one of two conical intersections between the ground (S₀) and the first excited (S₁) electronic states. rsc.org

These simulations successfully identified multiple reaction pathways. Two primary reactive mechanisms leading to isomerization were observed:

One Bond Twist (OBT): Involving the torsion around a single carbon-carbon double bond. rsc.orgnih.gov

Bicycle Pedal (BP): A concerted mechanism involving the rotation of the central diene unit. rsc.orgnih.gov

Additionally, two non-reactive mechanisms were identified: single bond torsion (SBT) and reverse torsion (RT) with respect to the central C-C bonds. rsc.org The simulations provided an estimated lifetime for the first excited state of 702 femtoseconds. rsc.org The calculated quantum yields for the formation of cis,trans-DPB and cis,cis-DPB were in good agreement with experimental findings, lending strong support to the validity of the computational model. rsc.org Experimental work in hexane (B92381) has also identified the OBT process as dominant, accompanied by a BP process that accounts for nearly 20% of the photoisomerization. nih.gov

| Product | Simulated Quantum Yield (CASSCF) rsc.org | Experimental Quantum Yield Range rsc.org |

|---|---|---|

| cis,trans-DPB | 0.09 | 0.07–0.25 |

| cis,cis-DPB | 0.045 | 0.02 |

The solvent environment also plays a crucial role, significantly altering the isomerization dynamics. In n-hexane, the isomerization from trans,trans-DPB to cis,trans-DPB occurs with a time constant of 829 picoseconds (ps) and a quantum yield of 0.1. nih.gov In the more polar solvent acetonitrile (B52724), the reaction is accelerated thirty-fold, occurring in just 27 ps with a much higher quantum yield of 0.4, highlighting the polar character of the perpendicular intermediate state. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical processes in large, complex systems. researchgate.net This approach treats the chemically active region of a system (e.g., the chromophore undergoing a reaction) with a high-level, computationally expensive quantum mechanical method, while the surrounding environment (e.g., a protein, crystal lattice, or solvent molecules) is described by a more efficient, classical molecular mechanics force field. researchgate.net This partitioning allows for the accurate modeling of reactions and electronic processes within a realistic, extended environment at a manageable computational cost. researchgate.net

While direct QM/MM dynamics simulations on this compound are not extensively documented in the provided context, the utility of this approach is well-demonstrated by studies on its isomers in condensed phases. For instance, the bicycle pedal photoisomerization of cis,cis-1,4-diphenyl-1,3-butadiene in a crystalline state has been investigated using the QM/MM CASSCF/Amber force-field method. This work revealed critical details about how the steric environment of the crystal cavity influences the isomerization mechanism. The QM/MM simulations showed that the one-bond flip and hula-twist mechanisms are suppressed by the crystal packing, which instead provides a clear passageway for the volume-conserving rotation of the central diene characteristic of the bicycle pedal pathway. In contrast, this pathway is not stable in the gas phase, where single-bond rotation mechanisms become dominant.

Such studies underscore the power of QM/MM methods to elucidate the influence of specific environmental interactions on reaction dynamics, which would be inaccessible to gas-phase simulations. This methodology is crucial for understanding how factors like solvent polarity or the rigid constraints of a crystal lattice can alter reaction barriers and favor certain mechanistic pathways over others for diphenylbutadienes and related photoswitchable molecules.

Application of Theoretical Models for Reaction Rates (e.g., Rice-Ramsperger-Kassel-Marcus (RRKM), Kramers Theory)

Theoretical models of reaction rates are essential for interpreting and predicting the kinetics of chemical transformations. Rice-Ramsperger-Kassel-Marcus (RRKM) theory, in particular, is used to describe the rates of unimolecular reactions in the gas phase. It has been applied to the photoisomerization of trans,trans-diphenylbutadiene (ttD), where it correctly predicts the reaction rate in a jet/gas phase. acs.org The model yields an activation energy (E_in) of 1398 cm⁻¹ and a frequency factor (A_m) of 1.8 ps⁻¹. acs.org However, the behavior in solution is more complex and cannot be explained by RRKM theory alone, indicating that solvent interactions play a significant role that must be accounted for by other theoretical frameworks like Kramers theory. acs.org

The principles underlying these rate theories are also applied to bimolecular reactions, such as the Diels-Alder cycloaddition between this compound and various dienophiles. rsc.orgrsc.org Kinetic studies of these reactions, measuring second-order rate constants and activation parameters in solvents like m-xylene, provide insight into the reaction mechanism. rsc.orgrsc.org The interpretation of the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) is a cornerstone of transition state theory, which forms the basis of RRKM theory.

For the Diels-Alder reaction with maleic anhydride (B1165640), the experimental results show low activation enthalpies and large negative activation entropies. rsc.orgresearchgate.net This is interpreted as evidence against a stepwise mechanism involving a zwitterionic intermediate and in favor of a more ordered, concerted mechanism. rsc.orgresearchgate.net The small influence of substituents on the diphenylbutadiene core and minor solvent effects further support a concerted or possibly diradical mechanism. rsc.org

| Dienophile | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |

|---|---|---|

| Maleic anhydride | 16.8 | -33.8 |

| N-Methylmaleimide | 15.7 | -34.6 |

| N-Phenylmaleimide | 16.1 | -35.3 |

| 1,4-Benzoquinone | 13.1 | -34.4 |

These data illustrate how experimental kinetics, when analyzed through the lens of theoretical rate models, can be used to distinguish between competing reaction pathways and to characterize the transition state of a chemical reaction.

Structure Property Relationships and Material Science Applications of Trans,trans 1,4 Diphenyl 1,3 Butadiene

Molecular Conformation and Geometry in Ground and Excited States

The photophysical and photochemical properties of trans,trans-1,4-diphenyl-1,3-butadiene (B188828) (tt-DPB) are governed by the complex interplay of its conformational landscape and the electronic character of its ground and excited states.

Analysis of Dihedral Angles and Conformational Isomers

In the ground state, this compound is not a single rigid structure but exists as an equilibrium mixture of multiple conformers. These arise primarily from rotation around the central C-C single bond of the butadiene backbone, leading to two principal conformers: the s-trans and s-cis forms. Spectroscopic and computational studies have been employed to understand this equilibrium. elsevierpure.com

Research has determined the enthalpy differences for the ground state conformational equilibrium of DPB in different solvents, with values of 1.9 kcal/mol in methylcyclohexane (B89554) and 2.3 kcal/mol in toluene. elsevierpure.com Theoretical calculations using Density Functional Theory (DFT) have provided detailed insights into the geometries of these isomers. For example, one calculated conformer, denoted (+)cEtZ, exhibits phenyl torsional angles of +2.6° and +35.4°. researchgate.net Another calculation for the cis,cis isomer in cyclohexane (B81311) suggests a dihedral angle of about 70° between the phenyl rings. researchgate.net

Evidence of Bond Order Reversal in Excited States

Upon absorption of light, tt-DPB is promoted to an electronic excited state, which dramatically alters its geometry and bonding characteristics. The lowest-lying excited singlet state, S₁, is the one-photon allowed 1¹Bᵤ state. nih.gov In this excited state, there is significant evidence for bond order reversal within the butadiene chain. The double bonds of the ground state acquire more single-bond character, which facilitates rotation and leads to photoisomerization. Conversely, the central single bond gains more double-bond character, promoting a more planar structure in the excited state before twisting occurs.

This phenomenon is central to understanding the photoisomerization dynamics of DPB. The isomerization from the trans,trans isomer to the cis,trans (ct) or cis,cis (cc) isomers occurs via torsion around a butadiene double bond, proceeding through a perpendicular molecular configuration. nih.govdntb.gov.ua The relative energy levels of the optically allowed 1¹Bᵤ state and the nearby, optically forbidden 2¹A₋ state play a critical role. nih.govresearchgate.net The ordering and energy gap between these states, which can be influenced by the solvent, control the competition between fluorescence, photoisomerization, and other non-radiative decay pathways. nih.govresearchgate.net

Derivatives and Substituted this compound

The properties of the core DPB structure can be strategically modified by adding chemical substituents to the phenyl rings. This allows for the fine-tuning of its photophysical behavior for specific applications.

Impact of Substituents on Photoisomerization Efficiency and Mechanisms

The efficiency of photoisomerization in DPB is highly sensitive to its environment and chemical structure. In hexane (B92381), tt-DPB undergoes photoisomerization through two distinct pathways: a dominant one-bond-twist (OBT) process and a significant two-bond "bicycle pedal" (BP) process, which accounts for nearly 20% of the isomerization. nih.govresearchgate.net The quantum yields for these processes have been measured, as shown in the table below. nih.govresearchgate.net

Photoisomerization Quantum Yields (φ) of tt-DPB in Hexane

| Pathway | Quantum Yield (φ) |

|---|---|

| tt → tc (trans,cis) | 0.092 nih.govresearchgate.net |

The solvent polarity has a drastic impact on both the efficiency and speed of isomerization. This effect highlights the highly polar character of the twisted perpendicular intermediate state. nih.gov In a nonpolar solvent like n-hexane, the process is relatively slow, but in a polar solvent like acetonitrile (B52724), the isomerization is accelerated approximately 30-fold. nih.gov

Solvent Effects on tt-DPB → ct-DPB Isomerization

| Solvent | Isomerization Yield (Y) | Isomerization Time (τᵢ) |

|---|---|---|

| n-hexane | 0.1 | 829 ps nih.gov |

Studies on DPB derivatives with various substituents (e.g., p-NMe₂, p-OMe, p-Me, p-Cl, p-CN) in Diels-Alder reactions have shown that these groups significantly affect the electronic properties and reactivity of the diene system. rsc.org This principle extends to photochemistry, where such substituents can alter the energy levels of the excited states and influence the efficiency and pathways of photoisomerization.

Strategies for Tuning Photophysical Properties via Chemical Modification

Chemical modification is a powerful strategy for tuning the photophysical properties of DPB. By introducing electron-donating or electron-withdrawing substituents at specific positions on the phenyl rings, it is possible to control the molecule's electronic structure. frontiersin.org This allows for the fine-tuning of properties such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes.

Advanced Organic Electronic Materials

Development in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue-light-emitting materials remains a critical challenge in the advancement of full-color display and solid-state lighting technologies. nih.gov this compound and its derivatives have been explored for their potential as blue emitters in OLEDs due to their inherent fluorescence in the blue region of the spectrum. researchgate.netresearchgate.net

The performance of OLEDs is intrinsically linked to the materials used in the emissive layer. mdpi.com The evolution of these materials has progressed through three generations: fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) materials. nih.govresearchgate.net While phosphorescent and TADF materials offer the potential for higher internal quantum efficiencies, the development of stable and efficient blue emitters in these categories has proven difficult. nih.gov Consequently, research into high-performance blue fluorescent materials, including derivatives of DPB, continues to be a significant area of focus.

Derivatives of DPB, such as 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (B140535) (DPVBi), have been investigated as blue light emitters. researchgate.net However, challenges such as limited operational lifetime and recrystallization issues have hindered their widespread adoption. researchgate.net To overcome these limitations, research has focused on modifying the molecular structure of DPB to enhance properties like thermal stability and charge transport. For instance, incorporating different substituent groups can tune the emission color and improve device performance. researchgate.net

The table below summarizes the performance of some OLEDs utilizing blue fluorescent emitters, illustrating the ongoing efforts to improve efficiency and longevity.

| Emitter Material | Host Material | Current Efficacy (cd/A) | Power Efficacy (lm/W) | Emission Color |

| DSA-ph | MADN | 9.7 | 5.5 | Sky-blue |

| DB16 | - | - | - | Deep blue |

| DB17 | - | - | - | Blue-green |

Data compiled from various research findings. researchgate.netmdpi.com

Further advancements in blue OLEDs involve the design of novel molecular architectures and the optimization of device structures. This includes the development of new host materials and the use of advanced techniques like hyperfluorescent OLEDs to enhance the performance of blue emitters. mdpi.com

Application in Organic Photovoltaics (OPVs)

The same conjugated structure that makes this compound suitable for OLEDs also lends itself to applications in organic photovoltaics. chemimpex.com In OPVs, this compound and its derivatives can function as either the electron donor or electron acceptor component within the photoactive layer. The ability to absorb light and facilitate charge separation and transport is crucial for the efficiency of solar cells.

The efficiency of energy conversion in OPVs is highly dependent on the molecular architecture of the organic materials used. chemimpex.com The extended π-conjugation in DPB allows for strong absorption of light in the UV-visible region. When incorporated into a polymer or small molecule blend, this property contributes to the generation of excitons (bound electron-hole pairs) upon illumination. The subsequent dissociation of these excitons at the donor-acceptor interface and the transport of free charges to the respective electrodes are the fundamental processes of photovoltaic action.

Research in this area focuses on synthesizing new DPB derivatives with tailored electronic properties to optimize the energy level alignment with other materials in the OPV device. This is critical for efficient charge transfer and minimizing energy loss. The thermal and mechanical properties of polymers incorporating DPB are also important for the long-term stability and durability of flexible solar cells. chemimpex.com

Potential in Organic Field-Effect Transistors (OFETs)

The potential of this compound in organic field-effect transistors stems from its crystalline nature and the ability of its π-conjugated system to support charge transport. In an OFET, an organic semiconductor layer is used to modulate the flow of current between two electrodes (source and drain) via the application of a voltage to a third electrode (gate). The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

The ordered packing of molecules in the solid state is crucial for efficient charge transport. The planar structure of trans,trans-DPB can facilitate π-π stacking, creating pathways for charge carriers to move through the material. Research in this field involves the synthesis of DPB derivatives with substituents that can influence the molecular packing and, consequently, the charge transport characteristics.

While still an area of active research, the fundamental properties of trans,trans-DPB make it a promising candidate for the development of new organic semiconductors for OFET applications. The ability to chemically modify its structure provides a route to fine-tune its electronic properties and solid-state morphology to achieve higher performance in electronic devices.

Building Block in Polymer Chemistry and Advanced Polymer Synthesis

This compound serves as a valuable monomer and building block in the synthesis of advanced polymers. chemimpex.com Its conjugated diene structure allows it to participate in various polymerization reactions, most notably Diels-Alder reactions. researchgate.netrsc.org This reaction, a cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing complex cyclic structures within a polymer backbone.

The incorporation of the rigid, planar DPB unit into a polymer chain can significantly enhance the thermal and mechanical properties of the resulting material. chemimpex.com This is due to the restricted rotation around the bonds within the DPB moiety, which leads to a more rigid polymer backbone. Such polymers often exhibit higher glass transition temperatures and improved dimensional stability.

Furthermore, the conjugated nature of the DPB unit can be exploited to create conjugated polymers with interesting optoelectronic properties. These polymers are essentially long chains of interconnected DPB-like units, which can exhibit semiconducting or light-emitting behavior. These materials are at the heart of research into flexible and printable electronics.

The reactivity of trans,trans-DPB with various metal complexes, such as Rieke metal complexes of barium and strontium, also opens up avenues for the synthesis of organometallic polymers and for its use in carbocyclization reactions with dichloroalkanes. fishersci.comthermofisher.comchemicalbook.com

Applications as Fluorescent Dyes and Probes

The inherent fluorescence of this compound makes it a useful fluorochrome. chemicalbook.comnih.gov A fluorochrome is a molecule that can absorb light at a specific wavelength and then emit light at a longer wavelength. This property is the basis for its application as a fluorescent dye and probe.

The fluorescence of DPB is sensitive to its local environment. Changes in solvent polarity, viscosity, and the presence of quenchers can all affect the intensity and wavelength of its emission. This sensitivity can be exploited to use DPB and its derivatives as probes to study the properties of various systems, such as the microenvironment within a polymer matrix or a biological membrane.

The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, is an important parameter for a fluorescent probe. For trans,trans-DPB in hexane, the quantum yield has been reported to be 0.42. omlc.org The absorption and emission spectra of DPB are key characteristics that determine its suitability for specific applications.

Below is a table summarizing some of the photophysical properties of this compound in hexane.

| Property | Value |

| Excitation Wavelength | 320 nm |

| Molar Extinction Coefficient at 330 nm | 33,000 cm⁻¹/M |

| Fluorescence Quantum Yield | 0.42 |

Data sourced from OMLC. omlc.org

Role as a Model Chromophore for Biological Systems (e.g., Visual Pigments)

The conjugated polyene structure of this compound makes it a valuable model system for studying the photochemistry of more complex biological chromophores, such as retinal, the molecule responsible for vision. The fundamental process of vision involves the cis-trans isomerization of retinal upon absorption of light.

The photoisomerization of DPB, specifically the trans,trans to cis-trans and cis-cis isomerization, provides a simpler, more accessible system to study the dynamics of this type of photochemical reaction. nih.gov Research on DPB in various solvents has revealed that its photoisomerization quantum yields are generally low and are influenced by the surrounding medium. nih.gov

Studies on the photoisomerization of DPB have shown that the process is complex, with multiple decay pathways for the excited state, not all of which lead to isomerization. nih.gov This contrasts with simpler models like trans-stilbene. The insights gained from studying the photophysics and photochemistry of DPB contribute to a deeper understanding of the fundamental principles governing the function of visual pigments and other light-sensitive biological systems.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Derivatives with Tailored Excited State Dynamics

A significant frontier in DPB research lies in the rational design and synthesis of new derivatives to control their excited-state behavior. The photoisomerization dynamics of DPB are intricately linked to the ordering and energetics of its excited electronic states, particularly the 11Bu and 21Ag states. aip.orgnih.gov In solution, the 11Bu state is typically lower in energy, but this order can be inverted in the gas phase. aip.org This state ordering is a critical determinant of the isomerization pathway and efficiency.

Future research is focused on synthesizing derivatives with specific substituents that can modulate this energy gap. For instance, introducing electron-donating or withdrawing groups at various positions on the phenyl rings can predictably alter the electronic landscape of the molecule. The goal is to fine-tune properties such as fluorescence quantum yield, excited-state lifetime, and isomerization quantum yields. nih.gov For example, studies have shown that solvent polarity can drastically influence the photoisomerization yield and timescale, accelerating the process by a factor of 30 in acetonitrile (B52724) compared to n-hexane, which points to a highly polar transition state. nih.govresearchgate.net By strategically designing derivatives, researchers aim to control these dynamics intrinsically, regardless of the solvent environment.

One area of exploration involves the synthesis of 1-(dialkylstannyl)-1,4-diphenyl-1,3-butadiene derivatives. researchgate.net These organometallic derivatives exhibit weak fluorescence, and theoretical calculations suggest that intersystem crossing from the excited singlet state to a triplet state plays a role in their photophysics. researchgate.net This opens up possibilities for harnessing triplet-state reactivity, which is a key aspect of many photoredox and energy transfer processes.

Integration of Advanced Computational Methodologies for Predictive Modeling

The complexity of DPB's photochemistry, involving multiple conical intersections and competing reaction pathways, makes it an ideal candidate for investigation using advanced computational methods. "On-the-fly" trajectory surface hopping dynamic simulations have already provided significant insights into its photoisomerization mechanisms. rsc.org These simulations have identified two reactive pathways, the one-bond twist (OBT) and the bicycle pedal (BP) mechanisms, as well as non-reactive pathways. nih.govrsc.org